2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is attached to a phenyl group and a methoxyphenyl group. The compound also contains a thioether and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, a similar compound, “(2E)-3-(2, 6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one”, had its molecular structure elucidated using single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The imidazole ring is a versatile moiety that can participate in various reactions. For example, it can act as a nucleophile in substitution reactions or as a base in elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, a related compound, “2-((3-Methoxyphenyl)thio)acetic acid”, was characterized by its molecular weight and purity .Scientific Research Applications
Antibacterial Activity
1,3,4-Thiadiazole derivatives exhibit antibacterial activity against various bacterial strains. In the case of our compound, it has been screened for its inhibitory effect on bacteria such as:
Notably, this compound demonstrated inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis . Additionally, molecules 1, 3, and 4 exhibited inhibitory effects on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
Interaction with DNA
Understanding the interaction of compounds with DNA is crucial. Our compound’s mechanism of interaction with calf thymus-DNA (CT-DNA) was investigated using UV-vis spectroscopic methods. This analysis sheds light on its potential applications in DNA-related research .
Other Potential Applications
While antibacterial activity and DNA interaction are prominent, 1,3,4-thiadiazole derivatives like this compound have a wide range of pharmacological properties. Further research may uncover additional applications, including antifungal properties and other biological activities .
Mechanism of Action
Imidazole derivatives
Imidazole ring is a common structure in many biologically active compounds, including some pharmaceutical drugs. It’s known that imidazole derivatives can have various biological activities, such as antimicrobial, antifungal, and anticancer activities .
Thiadiazole derivatives
Thiadiazole is another heterocyclic compound that is found in many pharmacologically active substances. Thiadiazole derivatives have been shown to have a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects .
Methoxyphenyl compounds
Methoxyphenyl is a common functional group in organic chemistry, and it’s often found in compounds with biological activity. For example, some methoxyphenyl-containing compounds have been found to have antioxidant properties .
Safety and Hazards
properties
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-9-5-8-15(12-16)21-11-10-19-18(21)24-13-17(22)20-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJFASZUFXGHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide |
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